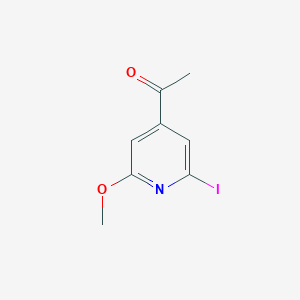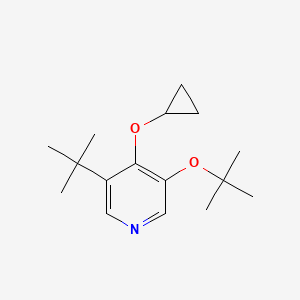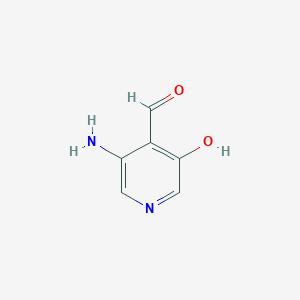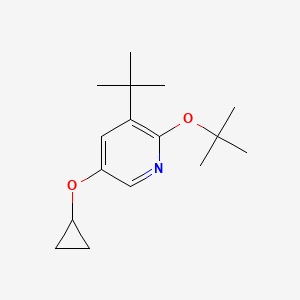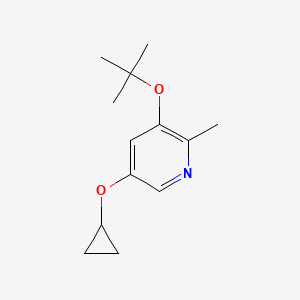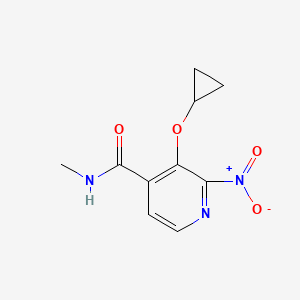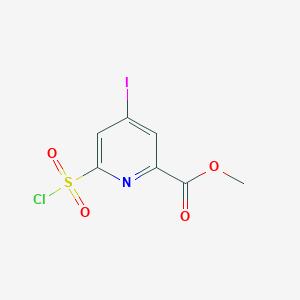
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorosulfonyl group, an iodine atom, and a carboxylate ester group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a pyridine derivative followed by iodination and esterification. The reaction conditions often require the use of chlorosulfonic acid, iodine, and methanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Reduction Reactions: The iodine atom can be reduced to form deiodinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride
Oxidizing Agents: Hydrogen peroxide
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonic Acids: Formed by oxidation reactions
Wissenschaftliche Forschungsanwendungen
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Similar in having a chlorosulfonyl group but differs in the core structure.
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in different synthetic applications.
Uniqueness: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its pyridine core also offers distinct electronic properties that influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H5ClINO4S |
|---|---|
Molekulargewicht |
361.54 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonyl-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(9)3-6(10-5)15(8,12)13/h2-3H,1H3 |
InChI-Schlüssel |
NPSAPKUHGJNJOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=C1)I)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






